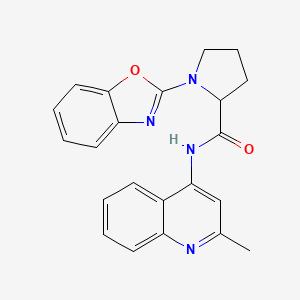
1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole ring, a quinoline moiety, and a pyrrolidine carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]oxazole ring, followed by the introduction of the quinoline moiety and finally the formation of the pyrrolidine carboxamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
1-(Benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学研究应用
1-(Benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-(2-METHYLQUINOLIN-4-YL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
1-(Benzo[d]oxazol-2-yl)-3,5-diphenyl-formazans: These compounds share the benzo[d]oxazole core but differ in their substituents.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: These compounds feature a similar oxazole ring but have different functional groups.
Uniqueness
1-(Benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
生物活性
1-(1,3-Benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates a benzoxazole ring, a quinoline moiety, and a pyrrolidine carboxamide group, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
Key Structural Features:
- Benzoxazole Ring : Known for its role in various biological activities.
- Quinoline Moiety : Associated with antimicrobial and anti-inflammatory properties.
- Pyrrolidine Carboxamide Group : Potentially enhances the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have been shown to possess activity against various bacterial strains and fungi.
Study 1: Antimicrobial Properties
A study conducted on benzoxazole derivatives demonstrated that compounds containing the benzoxazole moiety displayed substantial antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of quinoline derivatives. The study revealed that compounds with similar structures could effectively inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory responses. This suggests that this compound may also exhibit anti-inflammatory effects.
Table 1: Summary of Biological Activities
属性
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-13-18(15-7-2-3-8-16(15)23-14)24-21(27)19-10-6-12-26(19)22-25-17-9-4-5-11-20(17)28-22/h2-5,7-9,11,13,19H,6,10,12H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCVRMQXDOZOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














